molecular formula C16H11ClN6OS B3718611 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone

Cat. No. B3718611
M. Wt: 370.8 g/mol
InChI Key: PSJFPMHONFARRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone, also known as CTMQ, is a compound that has been studied extensively in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and has been found to have potential applications in the fields of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the growth of bacteria and fungi. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have anti-inflammatory activity, and has been shown to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in lab experiments is its potential as a multi-targeted therapeutic agent. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have activity against a range of targets, including cancer cells, bacteria, and inflammatory cytokines. However, one of the limitations of using 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in lab experiments is its potential toxicity. Studies have shown that 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone. One area of research is the development of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone analogs with improved activity and reduced toxicity. Another area of research is the identification of the specific targets of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in animal models and clinical trials.

Scientific Research Applications

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have potential applications in the field of medicine and pharmacology. It has been studied for its potential anticancer activity, as well as its ability to inhibit the growth of certain bacteria and fungi. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have potential as an anti-inflammatory agent, and has been studied for its potential use in the treatment of various inflammatory conditions.

properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)25-9-14-18-13-4-2-1-3-12(13)15(24)19-14/h1-8H,9H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJFPMHONFARRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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